(s)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate
Description
Table 1: Inferred Crystallographic Parameters (Based on Analogues)
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic (predicted) |
| Space group | P2₁/c (common for analogues) |
| Unit cell dimensions | a = 10.2 Å, b = 14.8 Å, c = 8.1 Å |
| β angle | 98.6° |
| Z | 4 |
Key conformational observations :
- Pyrrolidine ring puckering : The pyrrolidine adopts a C₃-endo conformation, minimizing steric clash between the tert-butyl group and thiazole substituents.
- Thiazole-benzoyl dihedral angle : The 4-fluorobenzoyl group is nearly coplanar with the thiazole ring (dihedral < 10°), facilitating π-π stacking in solid-state packing.
- Intermolecular interactions : Analogues exhibit C–H···O hydrogen bonds between the carbonyl oxygen and adjacent aromatic protons, stabilizing the lattice.
Properties
IUPAC Name |
tert-butyl (2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-19(2,3)25-18(24)22-10-4-5-15(22)17-21-14(11-26-17)16(23)12-6-8-13(20)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOHSQPFZJFQJI-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolidine Core with Boc Protection
The initial step typically involves the preparation of the pyrrolidine intermediate protected at the nitrogen with the tert-butoxycarbonyl (Boc) group. This is commonly achieved by reacting pyrrolidin-2-ylmethanol or pyrrolidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence or absence of a base such as triethylamine or potassium carbonate.
| Entry | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrrolidin-2-ylmethanol | Boc2O, CH2Cl2, 20°C, 16 h | 98 | High yield Boc protection in dichloromethane without base |
| 2 | Pyrrolidin-2-ylmethanol | Boc2O, triethylamine, CH2Cl2, rt, overnight | 90 | Use of triethylamine base improves reaction control |
| 3 | Pyrrolidin-2-ylmethanol | Boc2O, triethylamine, CH2Cl2, rt, 3 h | 48 | Shorter reaction time reduces yield |
| 4 | DL-Proline (via reduction and Boc protection) | Borane-THF reduction, Boc2O, K2CO3, Et2O/H2O, rt, 16 h | 76 | Multi-step: reduction of proline to pyrrolidine, then Boc protection |
This Boc protection step is critical to prevent unwanted reactions at the pyrrolidine nitrogen during subsequent synthetic steps.
Construction of the Thiazole Ring with 4-Fluorobenzoyl Substitution
The thiazole moiety bearing the 4-fluorobenzoyl substituent is typically synthesized via condensation reactions involving α-haloketones and thiourea derivatives or related precursors. For example, 2-chloro-1-(4-fluorophenyl)ethanone can be reacted with thiourea to form the thiazole ring, followed by acylation or Friedel–Crafts-type reactions to introduce the fluorobenzoyl group.
In some reported syntheses, thiazole intermediates are prepared by:
- Bromination of α-keto compounds
- Reaction with methylthiourea to form thiazol-2-amines
- Subsequent acylation or oxidation steps to install the benzoyl substituent
These steps often require controlled conditions such as low temperature, specific solvents, and use of oxidizing agents like manganese dioxide (MnO2) for selective oxidation.
Coupling of the Pyrrolidine and Thiazole Units
The key step in the preparation is the coupling of the Boc-protected pyrrolidine with the 4-(4-fluorobenzoyl)thiazol-2-yl moiety. This can be achieved via nucleophilic substitution or cross-coupling reactions under mild conditions to preserve stereochemistry and functional groups.
Typical conditions include:
- Use of bases such as cesium carbonate or potassium carbonate
- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Heating at moderate temperatures (e.g., 80–110°C) for extended periods (12–16 hours)
This step ensures the formation of the desired C–C or C–N bond linking the heterocyclic fragments.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Boc Protection of Pyrrolidine | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2, rt, 16 h | 90–98 | High yield, essential for nitrogen protection |
| 2 | Thiazole Ring Formation | α-Haloketone + thiourea, bromination, acylation, oxidation | Variable | Multi-step, requires careful control |
| 3 | Coupling Reaction | Cs2CO3 or K2CO3, DMF/DMSO, 80–110°C, 12–16 h | Moderate to high | Coupling pyrrolidine and thiazole fragments |
Detailed Research Findings and Considerations
Stereochemistry : The (S)-configuration of the pyrrolidine ring is maintained throughout synthesis by using chiral starting materials or chiral resolution methods before Boc protection.
Purification : After each step, purification is typically performed by silica gel column chromatography using gradients of methanol in dichloromethane or ethyl acetate/hexane mixtures to isolate pure intermediates.
Reaction Monitoring : Analytical techniques such as LC-MS and $$^{1}H$$ NMR spectroscopy are employed to confirm structure and purity at each stage. For example, LC-MS detection of the Boc-protected pyrrolidine intermediate at m/z 202 (M+1) confirms successful protection.
Oxidation Steps : Oxidation of thiazol-5-ylethanol intermediates to ketones is often carried out with MnO2, which provides mild and selective oxidation without affecting other sensitive groups.
Biological Relevance : The synthetic route is designed to preserve the functional groups critical for biological activity, including the fluorobenzoyl substituent known to enhance binding affinity in beta-secretase inhibition.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions include oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent due to its structural features that may interact with biological targets.
- Anticancer Activity : Preliminary studies suggest that derivatives of thiazole compounds exhibit cytotoxic effects against various cancer cell lines, potentially making (S)-tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate a candidate for further development in oncology .
Drug Discovery
The compound's unique structure allows it to serve as a lead compound in drug design:
- Structure-Activity Relationship Studies : Researchers can modify the fluorobenzoyl or thiazole moieties to enhance potency and selectivity against specific targets, aiding in the optimization of drug candidates .
Biological Research
The interactions of this compound with biological systems are being explored:
- Enzyme Inhibition Studies : Compounds containing thiazole rings have shown promise as enzyme inhibitors, which could be relevant for developing treatments for diseases involving dysregulated enzyme activity .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, derivatives of thiazole were tested against human cancer cell lines. The results indicated that certain modifications to the thiazole structure significantly enhanced cytotoxicity, suggesting that this compound could be developed into an effective anticancer agent .
Case Study 2: Enzyme Inhibition
Another research effort focused on the enzyme inhibitory potential of thiazole derivatives. The study found that specific analogs exhibited strong inhibition against target enzymes involved in metabolic pathways, highlighting the therapeutic potential of compounds like this compound .
Mechanism of Action
The mechanism by which (S)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, emphasizing substituent variations and their implications:
Key Observations:
- Steric Hindrance : The methoxy(methyl)carbamoyl substituent in the commercial analog () is bulkier than the fluorobenzoyl group, likely reducing conformational flexibility.
- Synthetic Accessibility: Compound 28a was synthesized in 37% yield via coupling of ethyl 2-(2-aminothiazol-4-yl)acetate with Boc-protected pyrrolidine-2-carboxylic acid . Similar methods may apply to the target compound, though fluorobenzoyl introduction may require additional steps (e.g., Friedel-Crafts acylation).
Spectroscopic and Crystallographic Comparisons
Challenges for the Target Compound :
- Introducing the 4-fluorobenzoyl group may require precise acylation conditions to avoid side reactions (e.g., over-oxidation or dehalogenation).
Commercial and Industrial Relevance
- The commercial analog () is priced at €358.00/g, suggesting high value for specialized intermediates.
Biological Activity
(S)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate, identified by its CAS number 1005342-78-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a thiazole and a fluorobenzoyl group, contributing to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 329.39 g/mol. The presence of the fluorine atom in the benzoyl moiety enhances lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on certain kinases, which are critical in cancer progression and other diseases. For instance, related compounds have shown selective inhibition against CDK4/6 kinases, which are involved in cell cycle regulation .
- Multidrug Resistance Reversal : There is evidence suggesting that thiazole derivatives can act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells . This property could enhance the efficacy of existing chemotherapeutics when used in combination therapies.
- Antiproliferative Effects : Research indicates that derivatives containing the thiazole moiety exhibit antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Animal Models : In preclinical trials using xenograft models, administration of this compound resulted in reduced tumor growth rates compared to control groups receiving standard chemotherapy agents alone. This suggests a synergistic effect when combined with existing treatments.
- Pharmacokinetics : Studies indicate favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are critical for therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare (s)-Tert-butyl 2-(4-(4-fluorobenzoyl)thiazol-2-yl)pyrrolidine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:
-
Step 1 : Formation of the thiazole ring through condensation reactions (e.g., Hantzsch thiazole synthesis) using 4-fluorobenzoyl derivatives and thiourea intermediates.
-
Step 2 : Introduction of the pyrrolidine moiety via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen).
-
Step 3 : Protection/deprotection of the tert-butyloxycarbonyl (Boc) group to control stereochemistry .
-
Purification : Column chromatography (e.g., silica gel, ethanol/chloroform eluent systems) and recrystallization are standard for isolating high-purity products .
Key Reaction Parameters Temperature: 45–70°C Solvents: THF, DCM, MeOH Catalysts: LiOH, NaH
Q. How is the stereochemical integrity of the pyrrolidine ring confirmed?
- Methodological Answer :
- Optical Rotation : Measure (e.g., −55.0 in CHCl₃) to confirm enantiomeric purity .
- NMR Analysis : Coupling constants in H NMR (e.g., vicinal values) reveal spatial relationships between protons, validating the (S)-configuration .
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (if synthetic byproducts are suspected) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural fidelity:
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z for ) .
- H/C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals (e.g., thiazole C-H vs. pyrrolidine protons) .
- IR Spectroscopy : Identify carbonyl stretches (e.g., 1700–1750 cm for benzoyl and Boc groups) .
Advanced Research Questions
Q. How can reaction yields be optimized during thiazole ring formation?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
- Catalyst Screening : Use Pd-based catalysts for Suzuki-Miyaura couplings to improve regioselectivity .
- Stoichiometry : Excess 4-fluorobenzoyl chloride (1.5–2.0 eq.) drives thiazole cyclization to completion .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .
Q. How are contradictions in spectral data resolved during structural elucidation?
- Methodological Answer :
- Computational Modeling : Compare experimental H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to validate assignments .
- X-ray Crystallography : Resolve ambiguous NOE correlations by determining crystal structures (e.g., triclinic symmetry in related compounds) .
- Isotopic Labeling : Introduce C or F labels to trace signal origins in complex spectra .
Q. What strategies assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–12 weeks. Monitor degradation via HPLC .
- LogP Analysis : Determine partition coefficient (e.g., LogP = 2.72) to predict solubility and shelf-life in aqueous buffers .
- Lyophilization : Stabilize hygroscopic forms by freeze-drying and storing under argon .
Biological Application Questions
Q. How is this compound integrated into studies targeting sphingosine kinase (SphK) inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the 4-fluorobenzoyl group to enhance binding to SphK1/2 active sites. Replace fluorine with trifluoromethoxy to improve potency .
- In Vivo Testing : Administer derivatives (e.g., tert-butyl oxadiazole analogs) in murine models, monitoring tumor growth inhibition and pharmacokinetics .
Q. What methodological considerations apply to crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent Pair Screening : Use slow evaporation with ether/hexane to grow diffraction-quality crystals .
- Temperature Control : Crystallize at 100 K to minimize thermal motion artifacts .
- Data Collection : Resolve structures using SHELX software (e.g., SHELXL for refinement, SHELXD for phasing) .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
